Euphorbia factor L7a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

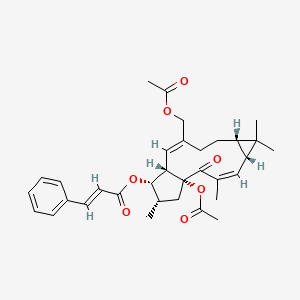

C33H40O7 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

[(1R,3Z,5R,7S,10E,12S,13S,14S)-1-acetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C33H40O7/c1-20-16-27-26(32(27,5)6)14-12-25(19-38-22(3)34)17-28-30(21(2)18-33(28,31(20)37)40-23(4)35)39-29(36)15-13-24-10-8-7-9-11-24/h7-11,13,15-17,21,26-28,30H,12,14,18-19H2,1-6H3/b15-13+,20-16-,25-17+/t21-,26-,27+,28-,30-,33+/m0/s1 |

InChI Key |

NMTNFTPLDSEWKL-MOKSITROSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)/C=C/C3=CC=CC=C3)/C=C(\CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)/COC(=O)C)OC(=O)C |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C=CC3=CC=CC=C3)C=C(CCC4C(C4(C)C)C=C(C2=O)C)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Euphorbia Factor L7a from Euphorbia lathyris Seeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Euphorbia factor L7a, a lathyrane-type diterpenoid, from the seeds of Euphorbia lathyris. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant signaling pathways.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a plant species recognized for its rich chemical diversity, particularly in its seeds. These seeds are a significant source of various bioactive diterpenoids, including a series of compounds known as Euphorbia factors. Among these, the lathyrane-type diterpenoids have garnered considerable interest due to their potential pharmacological activities, which include antitumor, anti-inflammatory, and multidrug resistance reversal properties.

This compound is one of the lathyrane diterpenoids found in E. lathyris seeds. This guide outlines a detailed procedure for its extraction, isolation, and purification, based on established methodologies for related compounds from the same source.

Experimental Protocols

The isolation of this compound is a multi-step process involving initial extraction from the seeds, followed by fractionation and a series of chromatographic purifications.

Plant Material and Reagents

-

Plant Material: Dried seeds of Euphorbia lathyris.

-

Solvents: Ethanol (95%), petroleum ether, dichloromethane, ethyl acetate, n-butanol, acetonitrile (B52724), methanol (B129727) (HPLC grade), water (deionized or HPLC grade).

-

Chromatographic Media: Silica (B1680970) gel (for column chromatography), Sephadex LH-20, C18 reversed-phase silica gel (for HPLC).

Extraction

-

Grinding: The dried seeds of Euphorbia lathyris are finely powdered using a mechanical grinder.

-

Maceration/Reflux Extraction: The powdered seeds are extracted with 95% ethanol. This can be achieved by maceration at room temperature over several days or by refluxing for several hours to enhance extraction efficiency. The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.[1]

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Suspension: The crude extract is suspended in water.

-

Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity:

-

Petroleum ether (to remove nonpolar constituents like fats and sterols)

-

Dichloromethane

-

Ethyl acetate

-

n-Butanol

-

The lathyrane diterpenoids, including this compound, are typically enriched in the less polar fractions (petroleum ether and dichloromethane).

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Column Preparation: A glass column is packed with silica gel using a slurry method with a nonpolar solvent (e.g., petroleum ether or hexane).

-

Sample Loading: The dried fraction (e.g., from petroleum ether or dichloromethane) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

Purpose: This step is used to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Procedure: Fractions from the silica gel column that show the presence of diterpenoids are further purified on a Sephadex LH-20 column, typically using methanol as the mobile phase.

The final purification of this compound is achieved by preparative or semi-preparative HPLC. Based on analytical methods developed for the identification of this compound, the following conditions can be adapted for its purification.[2][3]

-

Column: Agilent Eclipse XDB-C18 column (or equivalent).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

-

Flow Rate: Adjusted for the preparative/semi-preparative column.

-

Detection: UV detection at an appropriate wavelength (e.g., 272 nm).[2]

Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following tables summarize quantitative data for lathyrane diterpenoids isolated from Euphorbia lathyris seeds. While specific data for this compound is limited, the provided data for related compounds offers a valuable reference for expected yields and concentrations.

Table 1: Contents of Major Lathyrane Diterpenoids in Euphorbia lathyris Seeds [2]

| Compound | Content in Unprocessed Seeds (mg/g) | Content in Processed Seeds (mg/g) |

| Euphorbia factor L1 | 4.915 | 3.435 |

| Euphorbia factor L2 | 1.944 | 1.367 |

| Euphorbia factor L8 | 0.425 | 0.286 |

Table 2: HPLC-ESI-MS Parameters for the Analysis of this compound and Related Diterpenoids

| Parameter | Value |

| HPLC System | |

| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (isocratic) |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 272 nm |

| ESI-MS System | |

| Ionization Mode | Positive |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Signaling Pathways

Lathyrane diterpenoids have been reported to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, the following diagrams illustrate pathways known to be affected by related compounds from Euphorbia species.

Caption: Potential inhibition of the NF-κB signaling pathway by lathyrane diterpenoids.

Caption: Induction of apoptosis via the mitochondrial pathway by lathyrane diterpenoids.

Conclusion

The isolation of this compound from Euphorbia lathyris seeds is a challenging yet feasible process that relies on a combination of classical and modern phytochemical techniques. This guide provides a robust framework for researchers to undertake this endeavor. The potential for this compound and related compounds to modulate key signaling pathways, such as NF-κB and the mitochondrial apoptosis pathway, underscores their importance as lead compounds in drug discovery and development. Further research is warranted to fully characterize the bioactivity and therapeutic potential of this compound.

References

The Cytotoxic Potential of Lathyrane Diterpenoids from Euphorbia lathyris: An In-Depth Technical Guide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. Among these, the lathyrane-type diterpenoids, isolated from the seeds of Euphorbia lathyris, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. These compounds are characterized by a unique tricyclic carbon skeleton. This technical guide summarizes the available quantitative data on the cytotoxic activity of these compounds, details the experimental protocols for assessing their efficacy, and illustrates the elucidated signaling pathways involved in their mechanism of action.

Quantitative Cytotoxic Activity

The cytotoxic effects of various Euphorbia factors, lathyrane diterpenoids from Euphorbia lathyris, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Cytotoxicity of Euphorbia factor L28 [1]

| Cell Line | Cancer Type | IC50 (µM) |

| 786-0 | Renal Cell Carcinoma | 9.43 |

| HepG2 | Hepatocellular Carcinoma | 13.22 |

Table 2: Cytotoxicity of Various Euphorbia Factors

| Compound | A549 (Lung) | MDA-MB-231 (Breast) | KB (Oral) | MCF-7 (Breast) | KB-VIN (Multidrug-Resistant Oral) |

| Euphorbia factor L1 | >10 | >10 | >10 | >10 | >10 |

| Euphorbia factor L2 | 6.8 | >10 | 8.3 | 9.7 | 0.8 |

| Euphorbia factor L3 | 4.8 | 6.2 | 4.9 | 6.5 | 3.7 |

| Euphorbia factor L8 | 7.2 | 8.9 | 6.4 | 8.1 | 4.1 |

| Euphorbia factor L9 | 0.9 | 1.1 | 0.7 | 1.2 | 0.6 |

Note: Data for Table 2 is synthesized from multiple sources in the literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic activity of lathyrane diterpenoids.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), KB (oral carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and 786-0 (renal cell carcinoma) are commonly used.

-

Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the Euphorbia factor for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

-

Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.

-

Cell Treatment: Cells are treated with the Euphorbia factor at the desired concentrations for the indicated time.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanism of Action

Studies on lathyrane diterpenoids, such as Euphorbia factor L2, suggest that their cytotoxic activity is mediated through the induction of apoptosis via the mitochondrial pathway.

Mitochondrial-Mediated Apoptosis

Euphorbia factors have been shown to induce apoptosis through a series of events involving the mitochondria. This pathway is initiated by an increase in reactive oxygen species (ROS) generation, which leads to a loss of the mitochondrial membrane potential (ΔΨm). The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis, ultimately leading to cell death.

Caption: Mitochondrial-mediated apoptosis pathway induced by lathyrane diterpenoids.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for evaluating the cytotoxic activity of a compound like this compound involves a series of in vitro assays.

References

The Anti-Inflammatory Potential of Euphorbia factor L7a: A Technical Whitepaper for Drug Discovery Professionals

Introduction

Euphorbia factor L7a, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, represents a promising candidate for the development of novel anti-inflammatory therapeutics. Diterpenoids from the Euphorbia genus have demonstrated a range of biological activities, including significant anti-inflammatory and cytotoxic effects.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the implicated signaling pathways to support further research and development in this area.

Quantitative Data Presentation

The primary measure of the anti-inflammatory activity of this compound is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the available quantitative data for this compound.

| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated macrophages | 44.4 | [1] |

Core Anti-Inflammatory Mechanism of Lathyrane Diterpenoids

While specific mechanistic studies on this compound are limited, research on structurally related lathyrane diterpenoids from Euphorbia lathyris points towards a common mechanism of action involving the suppression of key inflammatory pathways. Several compounds in this class have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] This inhibitory action is often mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), iNOS, and COX-2.[5][6] Lathyrane diterpenoids are believed to interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anti-inflammatory properties of lathyrane diterpenoids like this compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.[7]

-

-

Cytotoxicity Assessment: A concurrent cell viability assay (e.g., MTT or MTS assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compound.

Measurement of Pro-inflammatory Cytokines

This protocol details the quantification of key pro-inflammatory cytokines to further characterize the anti-inflammatory profile of the test compound.

-

Cell Treatment: Culture and treat RAW 264.7 macrophages with this compound and/or LPS as described in the NO inhibition assay.

-

Cytokine Quantification:

-

Collect the cell culture supernatant after the 24-hour incubation period.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

-

Western Blot Analysis for iNOS and COX-2 Expression

This method is used to investigate the effect of the compound on the protein expression levels of key inflammatory enzymes.

-

Cell Lysis and Protein Quantification:

-

After treatment with this compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[8][9][10]

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed anti-inflammatory mechanism of lathyrane diterpenoids.

Experimental Workflow Diagram

Caption: Workflow for in vitro anti-inflammatory assessment.

This compound demonstrates notable anti-inflammatory potential, as evidenced by its ability to inhibit nitric oxide production. While further studies are required to fully elucidate its specific mechanism of action, the existing data on related lathyrane diterpenoids suggest a strong likelihood of its involvement in the modulation of the NF-κB signaling pathway. The experimental protocols and visualizations provided in this whitepaper offer a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a promising lead compound for the development of new anti-inflammatory agents.

References

- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]

- 5. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies: A Technical Guide to the Putative Mechanism of Action of Euphorbia factor L7a

Disclaimer: As of December 2025, publicly available research specifically detailing the mechanism of action for Euphorbia factor L7a is limited. This guide, therefore, presents a putative mechanism of action extrapolated from comprehensive studies on structurally analogous lathyrane diterpenoids isolated from Euphorbia species. The experimental data and pathways described herein are based on these related compounds and serve as a predictive framework for the potential biological activities of this compound.

Executive Summary

This compound belongs to the lathyrane class of diterpenoids, a group of natural products renowned for their diverse and potent biological activities. Extensive research into lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, has revealed a common mechanistic thread centered around the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways, including the Protein Kinase C (PKC) pathway. This guide synthesizes the current understanding of these related compounds to propose a likely mechanism of action for this compound, providing researchers and drug development professionals with a foundational understanding for future investigations.

Core Putative Mechanisms of Action

Based on the activities of its chemical relatives, the mechanism of action of this compound is likely multifaceted, primarily converging on the disruption of cellular homeostasis in cancer cells. The core putative mechanisms include cytotoxicity through the induction of apoptosis and the halting of cell proliferation via cell cycle arrest.

Cytotoxicity and Induction of Apoptosis

A hallmark of lathyrane diterpenoids is their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Key Events in the Putative Apoptotic Pathway:

-

Induction of Oxidative Stress: Treatment with lathyrane diterpenoids has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS).[1]

-

Mitochondrial Membrane Depolarization: The accumulation of ROS can lead to a loss of the mitochondrial membrane potential.[1]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3.[1]

-

PARP Cleavage and Cell Death: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, lathyrane diterpenoids have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related compounds indicate that they can cause cell cycle arrest at the G2/M or S phases. This disruption of the normal cell cycle progression is a key component of their anti-cancer activity.

Modulation of Protein Kinase C (PKC)

Several lathyrane-type diterpenes are recognized as activators of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The ability of lathyrane diterpenoids to bind to and activate PKC suggests that this interaction could be a pivotal upstream event in their mechanism of action, potentially initiating the downstream signaling cascades that lead to apoptosis and cell cycle arrest.

Quantitative Data on Related Lathyrane Diterpenoids

To provide a quantitative perspective on the potency of this class of compounds, the following table summarizes the cytotoxic activities of several lathyrane diterpenoids against various cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference(s) |

| Euphlathin A | Human Hypertrophic Scar (HTS) | 6.33 | |

| Euphofischer A | C4-2B (Prostate Cancer) | 11.3 | |

| Euphorbia factor L28 | 786-0 (Renal Cancer) | 9.43 | |

| Euphorbia factor L28 | HepG2 (Liver Cancer) | 13.22 |

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways hypothesized to be modulated by this compound, based on data from related compounds.

Caption: Putative signaling pathway for this compound-induced apoptosis.

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the investigation of the mechanism of action of this compound, based on standard practices for related compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the wealth of data on related lathyrane diterpenoids provides a strong foundation for a putative mechanism. It is highly probable that this compound exerts its biological effects, particularly its anti-cancer properties, through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest. The activation of Protein Kinase C may serve as a key upstream event in these processes.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key research questions to address include:

-

What is the specific IC50 value of this compound against a panel of cancer cell lines?

-

Does this compound induce apoptosis and cell cycle arrest, and if so, at which phases?

-

Which specific isoforms of Protein Kinase C are activated by this compound?

-

What are the downstream targets of PKC activation in response to this compound treatment?

Answering these questions will not only elucidate the specific mechanism of action of this compound but also contribute to the broader understanding of the therapeutic potential of lathyrane diterpenoids.

References

Identifying Protein Targets of Euphorbia Factor L7a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific protein targets for Euphorbia factor L7a have not been definitively identified in published literature. This guide provides a technical framework based on the known biological activities of closely related lathyrane diterpenoids and established methodologies for target deconvolution. The protein targets and quantitative data presented herein are hypothetical to illustrate the application of these techniques.

Introduction to this compound and Lathyrane Diterpenoids

This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus.[1] This class of compounds is known for a range of biological activities, including cytotoxicity against cancer cell lines, modulation of multidrug resistance (MDR), and anti-inflammatory effects.[1] Studies on related compounds, such as Euphorbia factors L2 and L3, have shown that they can induce apoptosis through the mitochondrial pathway.[2][3][4][5] Furthermore, some lathyrane diterpenoids are recognized as activators of Protein Kinase C (PKC) isozymes, suggesting a role in complex signaling cascades.[6][7]

Identifying the direct protein binding partners of this compound is crucial for elucidating its precise mechanism of action and for developing it as a potential therapeutic agent. This guide outlines the key experimental strategies, data presentation formats, and conceptual frameworks required for this endeavor.

Hypothetical Protein Targets of this compound

Based on the activities of analogous compounds, potential protein targets for this compound likely fall into key cellular pathways such as apoptosis, cell cycle regulation, and signal transduction.

Table 1: Hypothetical Quantitative Data for Putative Protein Targets

This table summarizes potential binding affinities and target engagement data that could be generated through the experimental protocols described in this guide.

| Putative Target Protein | Protein Class | Cellular Pathway | Hypothetical Kd (nM) | Hypothetical ΔTagg (°C) in CETSA | Method of Determination |

| Bcl-2 | Apoptosis Regulator | Intrinsic Apoptosis | 250 | +3.5 | Surface Plasmon Resonance |

| Caspase-9 | Protease | Apoptosis Execution | 800 | +1.8 | Isothermal Titration Calorimetry |

| Protein Kinase Cδ (PKCδ) | Kinase | Signal Transduction | 150 | +4.2 | Cellular Thermal Shift Assay |

| Cyclin B1 | Cell Cycle Regulator | G2/M Transition | 1200 | +1.5 | Affinity Purification-MS |

| P-glycoprotein (MDR1) | ABC Transporter | Drug Efflux | 500 | Not Determined | ATPase Activity Assay |

Experimental Protocols for Target Identification

Two powerful, label-free techniques for identifying protein targets of small molecules are Affinity Purification coupled with Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This method uses an immobilized form of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[8][9][10]

I. Preparation of Affinity Resin:

-

Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a primary amine or carboxylic acid).

-

Covalently couple the synthesized derivative to a solid support, such as NHS-activated sepharose beads, following the manufacturer's protocol.

-

Wash the beads extensively with coupling buffer and then block any remaining active sites with a suitable blocking agent (e.g., ethanolamine).

-

Wash the final affinity resin with alternating high and low pH buffers to remove non-covalently bound molecules. Store at 4°C.

II. Cell Lysis and Protein Extraction:

-

Culture the selected cell line (e.g., A549 lung carcinoma cells) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome extract).

III. Affinity Pulldown:

-

Pre-clear the proteome extract by incubating it with control beads (without the ligand) for 1 hour at 4°C to minimize non-specific binding.

-

Incubate the pre-cleared lysate with the this compound-conjugated affinity resin for 2-4 hours at 4°C on a rotator.

-

As a negative control, incubate a separate aliquot of the lysate with control beads.

-

For a competition control, incubate another aliquot with the affinity resin in the presence of an excess of free this compound.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

IV. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, SDS-PAGE sample buffer, or by competition with a high concentration of free ligand).

-

Neutralize the eluate if using a low pH buffer.

-

Separate the eluted proteins by SDS-PAGE. Perform an in-gel trypsin digestion of the protein bands.

-

Alternatively, perform an on-bead trypsin digestion of the captured proteins.

-

Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

V. Data Analysis:

-

Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

-

Compare the list of proteins identified from the this compound resin to those from the control and competition experiments to identify specific binding partners.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12][13][14]

I. Cell Treatment:

-

Seed cells in multiple dishes or a multi-well plate and grow to ~80% confluency.

-

Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO).

-

Incubate for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.

II. Heat Challenge:

-

Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

Cool the samples immediately on ice.

III. Lysis and Separation of Soluble Fraction:

-

Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

IV. Protein Quantification and Analysis:

-

Determine the protein concentration of each sample.

-

Analyze the soluble protein fractions by Western blot using an antibody specific to a suspected target protein.

-

Alternatively, for proteome-wide analysis (MS-CETSA), prepare the samples for LC-MS/MS analysis to quantify thousands of proteins simultaneously.[14]

V. Data Analysis:

-

For Western blot analysis, quantify the band intensities at each temperature for both the vehicle- and drug-treated samples.

-

Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."

-

A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement and stabilization. The difference in the aggregation temperature (Tagg) is the thermal shift (ΔTagg).

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound could induce apoptosis, based on its similarity to other lathyrane diterpenoids.[2][5]

Caption: Hypothetical apoptosis pathway induced by this compound.

Experimental Workflow Diagrams

The following diagrams outline the procedural steps for the key target identification experiments.

Caption: Workflow for target identification using AP-MS.

Caption: Workflow for target engagement validation using CETSA.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lathyrane, Premyrsinane, and Related Diterpenes from Euphorbia boetica: Effect on in Vitro Neural Progenitor Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 9. Webinar - Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 10. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide on the Apoptotic Induction Pathways of Lathyrane Diterpenoids from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the query focused on Euphorbia factor L7a, the available scientific literature extensively covers the apoptotic mechanisms of closely related lathyrane diterpenoids, particularly Euphorbia factor L2 (EFL2) and Euphorbia factor L3 (EFL3). This guide synthesizes the findings on these compounds to provide a comprehensive understanding of the pro-apoptotic potential of this class of molecules. The mechanisms detailed herein are expected to be highly relevant for other lathyrane factors, including L7a.

Introduction

Diterpenoids isolated from the genus Euphorbia have garnered significant interest in oncology research due to their potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] Among these, lathyrane-type diterpenoids, such as Euphorbia factors L2 and L3, have been identified as promising candidates for anticancer drug development.[2][3] These compounds have been shown to induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[3] This technical guide provides an in-depth overview of the signaling pathways activated by these Euphorbia factors, detailed experimental protocols from key studies, and a summary of the quantitative data supporting their pro-apoptotic effects.

Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Euphorbia factor L2 and L3 have been demonstrated to induce apoptosis in cancer cells, such as the human lung carcinoma cell line A549, primarily through the mitochondrial-mediated intrinsic pathway. This process is characterized by a series of orchestrated molecular events initiated by the compound, leading to the activation of the caspase cascade and subsequent cell death.

The key steps in this pathway include:

-

Increased Generation of Reactive Oxygen Species (ROS): Treatment with Euphorbia factor L2 leads to a significant increase in intracellular ROS levels.

-

Mitochondrial Dysfunction: The elevated ROS contributes to a loss of the mitochondrial electrochemical potential (ΔΨm).

-

Release of Cytochrome c: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Activated caspase-9 then activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptosis pathway, and their deregulation is a hallmark of many cancers. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins). While direct interaction studies with Euphorbia factors are not detailed in the provided results, the observed mitochondrial dysfunction is consistent with a shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins.

Quantitative Data on Apoptotic Induction

The following tables summarize the quantitative data from studies on Euphorbia factors L2 and L3, demonstrating their efficacy in inducing apoptosis.

Table 1: Cytotoxicity of Euphorbia Factors against A549 Lung Cancer Cells

| Compound | IC50 Value (µM) | Reference |

| Euphorbia factor L3 | 34.04 ± 3.99 |

Table 2: Apoptosis Rates in A549 Cells Treated with Euphorbia Factor L2 for 48 hours

| Treatment Group | Apoptosis Rate (%) | Reference |

| Control | 6.2 ± 1.5 | |

| 40 µM EFL2 | 23.7 ± 3.4 | |

| 80 µM EFL2 | 36.9 ± 2.4 |

Experimental Protocols

This section details the methodologies used in the cited research to evaluate the apoptotic effects of Euphorbia factors.

1. Cell Viability Assay (MTT Assay) The 3-(4,5-dimethyl-2-thiazolyl)2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Procedure:

-

Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the Euphorbia factor or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

2. Apoptosis Detection by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry This is a widely used method to detect and quantify apoptotic cells.

-

Procedure:

-

Cells are treated with the Euphorbia factor for the desired time.

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Cells are then resuspended in a binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

The stained cells are then analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Annexin V-negative, PI-negative cells: Live cells.

-

-

3. Western Blot Analysis for Apoptosis-Related Proteins This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and cytochrome c.

-

Procedure:

-

Cells are treated with the Euphorbia factor and then lysed to extract total protein.

-

For cytochrome c release, cytosolic and mitochondrial fractions are separated.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., anti-caspase-3, anti-caspase-9, anti-cytochrome c, anti-PARP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the key pathways and experimental processes.

Caption: Mitochondrial apoptosis pathway induced by Euphorbia factor L2/L3.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Logical relationship of cell populations in Annexin V/PI flow cytometry.

References

- 1. Three new spirocyclic terpenoids from <i>Euphorbia amygdaloides</i> exhibit cytotoxicity against cancerous cell lines through early and late apoptosis - Arabian Journal of Chemistry [arabjchem.org]

- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Euphorbia Factor L7a: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbia factor L7a is a complex diterpenoid belonging to the lathyrane family, a class of natural products isolated from the seeds of Euphorbia lathyris.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for isolation and cytotoxicity assessment are outlined, and the putative signaling pathways involved in its mechanism of action are visualized. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₇ | |

| Molecular Weight | 548.67 g/mol | |

| CAS Number | 93550-94-8 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (25 mg/mL with sonication) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited in the reviewed literature, extensive research on other lathyrane-type diterpenoids isolated from Euphorbia species provides strong indications of its potential cytotoxic and anti-cancer properties.

Numerous Euphorbia factors, such as L1, L2, and L3, have demonstrated potent cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for these related compounds appears to be the induction of apoptosis, often through the intrinsic mitochondrial pathway. This pathway is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.

Based on the activities of its structural analogs, it is hypothesized that this compound may also exert its cytotoxic effects through the induction of apoptosis. The signaling cascade likely involves the modulation of key apoptotic regulatory proteins.

Experimental Protocols

Isolation and Purification of Lathyrane Diterpenoids

The following is a general protocol for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds, which can be adapted for the specific purification of this compound.

Methodology:

-

Extraction: Powdered seeds of Euphorbia lathyris (14 kg) are refluxed with 95% ethanol (B145695) (4 L/kg) three times, for three hours each time. The resulting ethanolic extracts are combined.

-

Concentration and Partitioning: The combined extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) three times.

-

Chromatographic Purification: The EtOAc extract is concentrated and subjected to repeated column chromatography. Initial separation is performed on a silica gel column using a petroleum ether-ethyl acetate gradient. Further purification is achieved using Sephadex LH-20 column chromatography with a methylene (B1212753) chloride-methanol mobile phase to yield the purified Euphorbia factor.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 - 10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: A stock solution of this compound in DMSO is prepared. The cells are then treated with serial dilutions of the compound and incubated for a specified period (e.g., 72 hours). Control wells should contain vehicle (DMSO) only.

-

MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is read at 540-590 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Quantitative Data

While specific IC₅₀ values for this compound are not available in the reviewed literature, Table 2 presents the cytotoxic activities of related lathyrane diterpenoids against various cancer cell lines to provide a comparative context.

Table 2: Cytotoxicity of Related Lathyrane Diterpenoids

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Euphorbia factor L1 | A549 (Lung) | 51.34 ± 3.28 | |

| Euphorbia factor L3 | A549 (Lung) | 34.04 ± 3.99 | |

| Euphorbia factor L3 | MCF-7 (Breast) | 45.28 ± 2.56 | |

| Euphorbia factor L3 | LoVo (Colon) | 41.67 ± 3.02 |

Conclusion

This compound, a lathyrane diterpenoid from Euphorbia lathyris, represents a promising scaffold for the development of novel anti-cancer agents. While direct biological data for this specific compound is limited, the well-documented cytotoxic and pro-apoptotic activities of its close structural analogs strongly suggest its potential in this therapeutic area. This guide provides a foundational understanding of its chemical nature and a framework for its further investigation. Future research should focus on the complete spectroscopic characterization of this compound, the determination of its cytotoxic profile against a broad panel of cancer cell lines, and the detailed elucidation of its molecular mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-NMR data of three important diterpenes isolated from Euphorbia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Euphorbia Factor L7a

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the biological activities of Euphorbia factor L7a, a diterpenoid compound isolated from the seeds of Euphorbia lathyris. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for closely related lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, which share a common chemical scaffold and are co-isolated from the same natural source. These protocols are intended to serve as a foundational guide for initiating research into the therapeutic potential of this compound.

Introduction to this compound

This compound belongs to the lathyrane class of diterpenoids, a group of natural products known for their complex chemical structures and diverse biological activities. Compounds from the Euphorbia genus have been traditionally used in medicine, and modern scientific investigations have revealed their potential as anti-inflammatory and cytotoxic agents. Structurally similar lathyrane diterpenoids have been shown to induce apoptosis in cancer cells and modulate key signaling pathways, suggesting that this compound may possess similar therapeutic properties. These notes provide detailed protocols for investigating the cytotoxic and pro-apoptotic effects of this compound in cancer cell lines.

Data Presentation: Cytotoxicity of Related Lathyrane Diterpenoids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Euphorbia factor L28 | 786-0 | Kidney Cancer | 9.43 | [1] |

| HepG2 | Liver Cancer | 13.22 | [1] | |

| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 | [2][3] |

| MCF-7 | Breast Cancer | 45.28 ± 2.56 | [2] | |

| LoVo | Colon Cancer | 41.67 ± 3.02 | ||

| Euphorbia factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

References

Application Notes and Protocols for Cell Viability Assay with Euphorbia Factor L7a using MTT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia factor L7a is a member of the lathyrane class of diterpenoids, a group of natural products isolated from plants of the Euphorbia genus.[1] Various lathyrane diterpenoids, such as Euphorbia factors L1, L2, and L3, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3][4] The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis through the mitochondrial pathway.[5][6][7] This involves processes such as the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspases.[6][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[9]

Note: As of this writing, specific cytotoxic data and detailed mechanistic studies for this compound are not widely available in published literature. The following protocols and data are based on established methodologies for closely related lathyrane diterpenoids and serve as a representative guide for investigating the effects of this compound.

Application

This document provides a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay. This assay is a crucial tool for:

-

Screening the anti-cancer potential of this compound.

-

Determining the dose-dependent effects of the compound on cell viability.

-

Calculating the IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's potency.

Experimental Protocols

Materials and Reagents

-

This compound (prepare stock solution in DMSO, e.g., 10 mM)

-

Selected cancer cell line (e.g., A549, MCF-7, HepG2)[3]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Culture the selected cancer cell line to approximately 80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A suggested concentration range, based on related compounds, would be from 0.1 µM to 100 µM.[10]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

After the 24-hour incubation, carefully aspirate the medium from each well.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing the cytotoxicity of lathyrane diterpenoids.[10]

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate Cell Viability:

-

The percentage of cell viability is calculated using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

The blank is the absorbance of the medium alone.

-

-

Determine IC50 Value:

-

Plot the cell viability (%) against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Data Presentation

The following tables present hypothetical data for the effect of this compound on a generic cancer cell line, based on typical results for related compounds.

Table 1: Absorbance Data from MTT Assay

| This compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance |

| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 |

| 1 | 1.189 | 1.201 | 1.195 | 1.195 |

| 5 | 0.987 | 1.012 | 0.999 | 0.999 |

| 10 | 0.756 | 0.789 | 0.772 | 0.772 |

| 25 | 0.512 | 0.533 | 0.521 | 0.522 |

| 50 | 0.245 | 0.267 | 0.255 | 0.256 |

| 100 | 0.101 | 0.115 | 0.108 | 0.108 |

Table 2: Calculated Cell Viability and IC50

| This compound (µM) | Mean Absorbance | Cell Viability (%) |

| 0 (Vehicle Control) | 1.271 | 100.0 |

| 1 | 1.195 | 94.0 |

| 5 | 0.999 | 78.6 |

| 10 | 0.772 | 60.7 |

| 25 | 0.522 | 41.1 |

| 50 | 0.256 | 20.1 |

| 100 | 0.108 | 8.5 |

| IC50 (µM) | ~20 µM |

Visualizations

Experimental Workflow

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Hypothesized Signaling Pathway of Lathyrane Diterpenoids

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Euphorbia Factor L7a: Application Notes and Protocols for A549 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific studies have been published on the effects of Euphorbia factor L7a on A549 cell culture. The following application notes and protocols are based on the available research on closely related lathyrane diterpenoids, namely Euphorbia factor L2 (EFL2) and Euphorbia factor L3 (EFL3), which have been studied in A549 cells. The data and observed effects should be considered representative for this class of compounds and a starting point for investigations into this compound.

Application Notes

This compound is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Based on studies of analogous compounds, this compound is anticipated to exhibit potent cytotoxic and pro-apoptotic activity against the human lung adenocarcinoma cell line, A549. The primary mechanism of action is expected to be the induction of apoptosis through the intrinsic mitochondrial pathway.

Key Anticipated Effects on A549 Cells:

-

Cytotoxicity: Expected to reduce cell viability in a dose-dependent manner.

-

Induction of Apoptosis: Likely to trigger programmed cell death.

-

Mitochondrial Pathway Activation: The apoptotic mechanism is predicted to involve the mitochondria, characterized by:

-

Increased generation of intracellular Reactive Oxygen Species (ROS).

-

Disruption and loss of the mitochondrial membrane potential (ΔΨm).

-

Release of cytochrome c from the mitochondria into the cytosol.

-

Activation of initiator caspase-9 and effector caspase-3.

-

-

Cell Cycle Arrest: May cause cell cycle arrest, potentially at the G2/M phase, a common effect of cytotoxic agents that interfere with mitosis.

These application notes provide a framework for investigating the anti-cancer potential of this compound using A549 cells as a model system.

Data Presentation

The following tables summarize quantitative data obtained from studies on the related compounds EFL2 and EFL3 in A549 cells, along with representative data for cell cycle analysis and caspase activation to provide a comprehensive overview.

Table 1: Cytotoxicity of Lathyrane Diterpenoids on A549 Cells

| Compound | Incubation Time (h) | IC50 (µM) | Reference |

| Euphorbia factor L2 | 48 | 36.82 ± 2.14 | [1] |

| Euphorbia factor L3 | 48 | 34.04 ± 3.99 | [2] |

Table 2: Induction of Apoptosis in A549 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |

| Control | 0 | 48 | 4.5 ± 3.0 | [3] |

| Euphorbia factor L3 | 45 | 48 | 22.0 ± 4.1 | [3] |

| Euphorbia factor L3 | 90 | 48 | 35.9 ± 3.2 | [3] |

| Euphorbia factor L2 | 40 | 48 | Not specified, but significant increase observed | [4] |

| Euphorbia factor L2 | 80 | 48 | Not specified, but significant increase observed | [4] |

Table 3: Effect on Intracellular ROS and Mitochondrial Membrane Potential (ΔΨm) in A549 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Intracellular ROS Level (% of Control) | Decrease in ΔΨm (% of Control) | Reference |

| Euphorbia factor L2 | 40 | 24 | 266.23 ± 38.53 | 90.39 ± 6.91 | [1] |

| Euphorbia factor L2 | 80 | 24 | 363.64 ± 40.26 | 75.47 ± 9.35 | [1] |

Table 4: Representative Data for Cell Cycle Distribution in A549 Cells after Treatment

Note: This is representative data from a study on a different compound that induces G2/M arrest in A549 cells and is provided for illustrative purposes.

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 0 | 55.2 | 28.4 | 16.4 | [5] |

| Compound X | 15 | 45.1 | 22.5 | 32.4 | [5] |

| Compound X | 30 | 38.7 | 18.9 | 42.4 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

-

FITC-negative and PI-negative cells are viable.

-

FITC-positive and PI-negative cells are in early apoptosis.

-

FITC-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the total DNA content of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Seeding and Treatment: Treat A549 cells in 6-well plates with this compound.

-

Cell Harvesting: Collect and wash the cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Intracellular ROS Detection (DCFH-DA Assay)